Boc-O-methyl-L-threonine
Overview
Description
“Boc-O-methyl-L-threonine” is a white to off-white powder . It is a key building block in peptide synthesis . The IUPAC name is (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
Synthesis Analysis
The manufacturing process of Boc-O-Methyl-L-threonine involves several steps, which include protection of the carboxyl group, methylation of the hydroxyl group, and protection of the amino group . The final product is purified through recrystallization or chromatography .
Molecular Structure Analysis
The molecular formula of Boc-O-Methyl-L-threonine is C10H19NO5 . Its molecular weight is 233.26 g/mol .
Chemical Reactions Analysis
Boc-O-Methyl-L-threonine is a versatile building block that is used in the synthesis of various peptides . It is commonly used in the solid-phase peptide synthesis (SPPS) technique . Boc-O-Methyl-L-threonine is also used in the synthesis of glycopeptides .
Physical And Chemical Properties Analysis
Boc-O-Methyl-L-threonine is soluble in water and organic solvents such as methanol, ethanol, and DMSO . It has a melting point of 97-99°C .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biochemistry , specifically Peptide Synthesis .
Summary of the Application
Boc-O-Methyl-L-threonine is a key building block in peptide synthesis. Peptides are essential molecules that play a crucial role in biological processes such as signaling, regulation, and transportation .
Methods of Application
Boc-O-Methyl-L-threonine is commonly used in the Solid-Phase Peptide Synthesis (SPPS) technique, which is a widely accepted method for producing peptides. SPPS involves the stepwise addition of protected amino acids to a solid resin support .
Results or Outcomes
The use of Boc-O-Methyl-L-threonine in SPPS allows for the production of peptides with a specific sequence, contributing to the understanding and manipulation of biological processes .
Glycopeptide Synthesis
Specific Scientific Field
This application is also part of Biochemistry , specifically in the synthesis of Glycopeptides .
Summary of the Application
Boc-O-Methyl-L-threonine is used in the synthesis of glycopeptides, which are peptides that contain a carbohydrate moiety. Glycopeptides play a vital role in biological processes such as cell-cell recognition, immune response, and protein folding .
Methods of Application
Boc-O-Methyl-L-threonine is used as a building block in the synthesis of glycopeptides because it has a hydroxyl group that can be glycosylated .
Results or Outcomes
The use of Boc-O-Methyl-L-threonine in glycopeptide synthesis contributes to the production and study of these important molecules, enhancing our understanding of their roles in various biological processes .
Proteomics Research
Specific Scientific Field
This application falls under the field of Proteomics .
Summary of the Application
Boc-O-methyl-L-threonine is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
The specific methods of application in proteomics research can vary widely, but Boc-O-methyl-L-threonine is often used as a building block in the synthesis of complex proteins for study .
Results or Outcomes
The use of Boc-O-methyl-L-threonine in proteomics research contributes to the production and study of proteins, enhancing our understanding of their roles in various biological processes .
Photoresists
Specific Scientific Field
This application falls under the field of Material Science , specifically in the creation of Photoresists .
Summary of the Application
Boc-O-methyl-L-threonine can be used in the creation of photoresists . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .
Methods of Application
The specific methods of application in creating photoresists can vary, but typically involve applying a solution of the photoresist material (which includes Boc-O-methyl-L-threonine) onto the substrate and then selectively exposing this layer to light .
Results or Outcomes
The use of Boc-O-methyl-L-threonine in the creation of photoresists contributes to the production of high-quality, patterned materials used in various industries, including electronics and semiconductors .
Proteomics Research
Specific Scientific Field
This application falls under the field of Proteomics .
Summary of the Application
Boc-O-methyl-L-threonine is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
The specific methods of application in proteomics research can vary widely, but Boc-O-methyl-L-threonine is often used as a building block in the synthesis of complex proteins for study .
Results or Outcomes
The use of Boc-O-methyl-L-threonine in proteomics research contributes to the production and study of proteins, enhancing our understanding of their roles in various biological processes .
Photoresists
Specific Scientific Field
This application falls under the field of Material Science , specifically in the creation of Photoresists .
Summary of the Application
Boc-O-methyl-L-threonine can be used in the creation of photoresists . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface .
Methods of Application
The specific methods of application in creating photoresists can vary, but typically involve applying a solution of the photoresist material (which includes Boc-O-methyl-L-threonine) onto the substrate and then selectively exposing this layer to light .
Results or Outcomes
The use of Boc-O-methyl-L-threonine in the creation of photoresists contributes to the production of high-quality, patterned materials used in various industries, including electronics and semiconductors .
Safety And Hazards
Future Directions
With its exceptional chemical properties and wide-ranging applications, Boc-O-Methyl-L-threonine promises a bright future in the market . As industries continue to seek innovative solutions, this compound presents itself as a valuable tool for researchers, chemists, and manufacturers aiming to stay at the forefront of their respective fields .
properties
IUPAC Name |
(2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572974 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-methyl-L-threonine | |
CAS RN |
48068-25-3 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48068-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Methyl-L-threonine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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